molecular formula C4H8O2 B041397 Ethyl acetate-1,2-13C2 CAS No. 84508-45-2

Ethyl acetate-1,2-13C2

Cat. No. B041397
CAS RN: 84508-45-2
M. Wt: 90.09 g/mol
InChI Key: XEKOWRVHYACXOJ-NDLBAUGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl acetate-1,2-13C2 is a chemical compound with the linear formula 13CH313CO2C2H5 . It has a molecular weight of 90.09 and is characterized by 99 atom % 13C .


Molecular Structure Analysis

The molecular structure of Ethyl acetate-1,2-13C2 is represented by the SMILES string CCO13C=O . This indicates that the molecule consists of an ethyl group (CCO) and a 13C-labelled acetyl group (13C=O).

It has a refractive index n20/D of 1.372 (lit.), a boiling point of 76-77 °C (lit.), a melting point of -84 °C (lit.), and a density of 0.922 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis

Ethyl acetate-1,2-13C2 is used in chemical synthesis . It is used as a reagent in the synthesis of various chemical compounds. The presence of the 13C2 isotopes makes it useful for tracking the incorporation of the ethyl acetate into the synthesized compounds .

Chromatography

In chromatography, Ethyl acetate-1,2-13C2 can be used as a reference standard. The 13C2 isotopes provide a unique signature that can be used to calibrate the chromatography system and to identify and quantify the presence of ethyl acetate in a sample .

Microreactor Studies

Ethyl acetate-1,2-13C2 is used in microreactor studies . Microreactors are small-scale reactors that intensify chemical processes due to improved flow regimes, mass, and heat transfer. Ethyl acetate-1,2-13C2 is used in these studies to investigate the effect of the volume flow rate on reactor performance .

Saponification Reactions

Ethyl acetate-1,2-13C2 is used in saponification reactions . Saponification is the process of breaking down a fat or oil into glycerol and soap. The use of Ethyl acetate-1,2-13C2 allows researchers to track the progress of the reaction and to study the kinetics of the saponification process .

Material Science

In material science, Ethyl acetate-1,2-13C2 can be used in the synthesis of new materials . The 13C2 isotopes can be used to track the incorporation of the ethyl acetate into the material structure .

Biochemical Reactions

Ethyl acetate-1,2-13C2 can be used in biochemical reactions . The 13C2 isotopes can be used to track the metabolic pathways of ethyl acetate in biological systems .

Safety and Hazards

Ethyl acetate-1,2-13C2 is classified as a flammable liquid and vapor, and it may cause serious eye irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Target of Action

Ethyl Acetate-1,2-13C2 is primarily used as a stable isotope labeled compound in scientific research . It does not have a specific biological target as it is not a drug or bioactive molecule. Instead, it is used as a tracer in various biochemical and pharmacological studies.

Mode of Action

As a stable isotope labeled compound, Ethyl Acetate-1,2-13C2 does not interact with biological targets in the same way that drugs or bioactive molecules do. Instead, it is used to track and measure biological processes. The 13C label allows researchers to trace the compound’s path through biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl Acetate-1,2-13C2 would depend on the context of the research. For example, it could be used to study the metabolism of ethyl acetate in the body or the environmental fate of ethyl acetate in ecological studies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl Acetate-1,2-13C2 would be similar to those of regular ethyl acetate. The 13c label allows for more precise tracking and measurement of these processes .

Result of Action

The primary result of using Ethyl Acetate-1,2-13C2 in research is the generation of precise and reliable data about the biological or environmental processes being studied. The 13C label allows for accurate tracking and quantification of the compound .

Action Environment

The action of Ethyl Acetate-1,2-13C2 can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability and efficacy of the compound. For example, Ethyl Acetate-1,2-13C2 should be stored at room temperature away from light and moisture .

properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480448
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetate-1,2-13C2

CAS RN

84508-45-2
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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